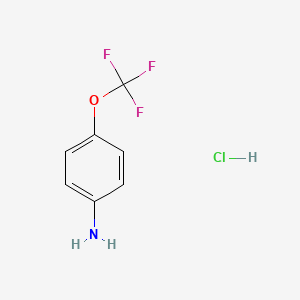

4-(trifluoromethoxy)aniline Hydrochloride

Beschreibung

Significance of Fluorinated Aniline (B41778) Derivatives in Contemporary Chemistry

Fluorinated aniline derivatives represent a critically important class of compounds in contemporary chemistry, largely due to the profound impact of fluorine on molecular properties. researchgate.netnih.gov The strategic incorporation of fluorine atoms or fluorine-containing groups into the aniline scaffold allows chemists to fine-tune the electronic, steric, and metabolic characteristics of molecules. nih.gov This modulation is a key strategy in the design of new drugs, agrochemicals, and advanced materials with enhanced performance and specific functionalities. bohrium.comresearchgate.net

Role of Fluorine in Modulating Molecular Properties for Research Applications

The introduction of fluorine into organic molecules is a well-established strategy for enhancing a compound's utility in various research applications. The C-F bond is one of the strongest covalent bonds in organic chemistry, which contributes to the high metabolic stability of fluorinated compounds. mdpi.com This stability is a desirable trait in drug design, as it can increase a drug's half-life. mdpi.com Furthermore, the trifluoromethyl (-CF₃) group, a common fluorinated moiety, is often used as a bioisostere for chlorine or methyl groups to adjust steric and electronic properties. wikipedia.org Incorporating fluorine can significantly impact a molecule's lipophilicity, which in turn affects its membrane permeability, bioavailability, and binding selectivity to biological targets. nih.govmdpi.com These modifications are crucial for transforming a promising compound into a viable therapeutic agent or a high-performance chemical. nih.gov

Specific Context of Trifluoromethoxy Group in Aromatic Systems

The trifluoromethoxy (-OCF₃) group is particularly noteworthy in the context of fluorinated aromatic systems. While it shares the high metabolic stability of the trifluoromethyl group, its electronic properties are distinct. bohrium.commdpi.com The -OCF₃ group is highly lipophilic and possesses strong electron-withdrawing capabilities, which can deactivate an aromatic ring towards certain reactions. mdpi.com However, the presence of the oxygen atom allows it to act as a weak hydrogen bond acceptor, a property not shared by the -CF₃ group. This combination of lipophilicity and the polarity of the oxygen atom enables the fine-tuning of partition coefficient (logP) values, which is essential for optimizing a molecule's pharmacokinetic profile. mdpi.com Molecules containing the trifluoromethoxy group often exhibit unique biological and pharmacological properties, making them a highly promising, though historically underdeveloped, class of compounds for research. bohrium.comnih.gov

Historical Perspective of 4-(Trifluoromethoxy)aniline (B150132) Synthesis and Initial Research Applications

The study and application of 4-(trifluoromethoxy)aniline have evolved alongside advances in synthetic fluorine chemistry. Initially, its synthesis presented considerable challenges, but methodological improvements have cemented its role as an indispensable component in modern organic synthesis.

Early Synthetic Routes and Methodological Evolution

Historically, the synthesis of 4-(trifluoromethoxy)aniline involved several multi-step routes, which often suffered from harsh reaction conditions, low yields, and the use of hazardous reagents. guidechem.com Common early methods included:

Nitration and Reduction: A prevalent route involved the nitration of trifluoromethoxybenzene to form 4-(trifluoromethoxy)nitrobenzene, followed by chemical reduction to the desired aniline. guidechem.comguidechem.com A process described in a U.S. patent utilized a 5% palladium-on-charcoal catalyst for this reduction, but the high cost and specialized equipment made it less viable for industrial-scale production. google.com An alternative reduction using iron and hydrochloric acid was found to be simpler, easier to handle, and more suitable for larger scales. google.com

High-Pressure Reactions: Other methods included high-pressure ammonolysis of 4-chloro(trifluoromethoxy)benzene or high-pressure reactions involving aminophenols. guidechem.com

Degradation of Benzamides: The degradation of 4-(trifluoromethoxy)benzamide (B1294962) was another, albeit less direct, synthetic pathway. guidechem.com

These early methods were often inefficient. guidechem.com More recent innovations have focused on developing shorter, higher-yielding, and more cost-effective processes. For instance, a newer method starting from trifluoromethoxybenzene uses sodium ferrate and sodium amide under specific temperature and pressure conditions to achieve a molar yield of 98.2%. guidechem.comchemicalbook.com

Comparison of Synthetic Routes

| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | 4-(Trifluoromethoxy)nitrobenzene | H₂, Pd/C catalyst google.com | High purity | High cost, specialized equipment google.com |

| Chemical Reduction | 4-(Trifluoromethoxy)nitrobenzene | Iron, Hydrochloric Acid google.com | Simple, industrially viable google.com | Can produce iron sludge waste |

| High-Pressure Ammonolysis | 4-Chloro(trifluoromethoxy)benzene | Ammonia (B1221849), High Pressure guidechem.com | Direct amination | Harsh conditions, safety concerns guidechem.com |

| Modern Amidation | Trifluoromethoxybenzene | Sodium Ferrate, Sodium Amide guidechem.com | High yield (98.2%), shorter steps guidechem.com | Requires specific inert atmosphere and high temperature/pressure control guidechem.comchemicalbook.com |

Emergence as a Building Block in Complex Molecule Construction

With the development of more reliable synthetic routes, 4-(trifluoromethoxy)aniline has become a crucial intermediate in the production of a wide array of complex molecules. guidechem.com Its applications are diverse:

Agrochemicals: It is a key intermediate in the synthesis of modern insecticides. guidechem.comguidechem.com

Pharmaceuticals: The compound is used to synthesize various biologically active molecules and anticancer agents. guidechem.comchemimpex.comchemicalbook.com It is also an intermediate in the production of a labeled form of Riluzole, a neuroprotective agent. chemicalbook.com

Material Science: 4-(trifluoromethoxy)aniline is used to create side-group liquid-crystalline polymethacrylates and other functional materials. guidechem.comsigmaaldrich.com

Organic Synthesis: It serves as a precursor for synthesizing other complex structures, such as derivatives of 3-(quinolin-3-yl)acrylates and various Schiff bases. sigmaaldrich.com It is also used as a raw material for producing 2,6-dibromo-4-(trifluoromethoxy)aniline, another important synthetic intermediate. google.com

Current Research Landscape and Future Trajectories for 4-(Trifluoromethoxy)aniline Hydrochloride

The current research landscape for this compound and its free base form continues to expand, driven by the ongoing demand for novel fluorinated compounds in high-value applications. bohrium.com Researchers appreciate its role in synthesizing new molecules that exhibit enhanced biological activity or material properties. chemimpex.com Recent studies have explored its incorporation into novel isoindolin-1-one (B1195906) derivatives as potential modulators for GABAₐ receptors, which could lead to new antiepileptic agents. acs.org

Future research is likely to focus on several key areas. The development of even more efficient, sustainable, and scalable synthetic methods remains a priority. nih.gov There is growing interest in using this building block to create new classes of non-symmetric ligands, which have potential applications in specialized fields like the selective separation of elements in spent nuclear fuel. acs.org Furthermore, as our understanding of the structure-activity relationships of fluorinated molecules deepens, 4-(trifluoromethoxy)aniline will undoubtedly be a cornerstone in the rational design of next-generation pharmaceuticals, agrochemicals, and functional materials with precisely tailored properties. nih.govmdpi.com

Spectroscopic Data Summary for 4-(Trifluoromethoxy)aniline

| Type | Data |

| ¹H NMR | The proton NMR spectrum shows signals corresponding to the aromatic protons and the amino group protons. chemicalbook.com In a study of its metabolism, ¹H NMR spectroscopy was used alongside other techniques to identify metabolites. nih.gov |

| ¹³C NMR | The carbon NMR spectrum provides information on the carbon skeleton. The signal for the carbon in the -OCF₃ group is split due to coupling with the fluorine atoms. mdpi.com |

| ¹⁹F NMR | The fluorine NMR spectrum is characteristic of the -OCF₃ group. mdpi.com A study on fluorinated lepidiline analogues reported a singlet at -57.8 ppm for the OCF₃ group in a related structure. mdpi.com In a metabolic study of 4-trifluoromethoxyaniline, ¹⁹F NMR was a key tool for identifying and quantifying metabolites, confirming the metabolic stability of the trifluoromethoxy group. nih.gov |

| MS | Mass spectrometry confirms the molecular weight of the compound. chemicalbook.com |

Overview of Primary Research Domains

The distinct physicochemical properties conferred by the trifluoromethoxy group have established this compound as a pivotal precursor in several key areas of chemical research and development.

Medicinal Chemistry : This compound is a cornerstone intermediate in the synthesis of pharmacologically active molecules. nbinno.com Its incorporation is often linked to enhanced efficacy and improved pharmacokinetic profiles of drug candidates. A significant application is in the development of anticancer and antitumor agents. chemicalbook.com For example, related aniline structures are used to synthesize novel 4-anilinoquinazoline (B1210976) derivatives which have been evaluated for their cytotoxic effects on cancer cell lines. nih.gov Furthermore, the parent compound, 4-(trifluoromethoxy)aniline, is an intermediate in the production of Riluzole, a neuroprotective agent that modulates glutamatergic transmission. chemicalbook.com

Agrochemicals : In the field of agriculture, the compound serves as a crucial intermediate for modern crop protection solutions. nbinno.com Its most notable application is as a key building block in the synthesis of Metaflumizone (B1676323), a novel insecticide. guidechem.com The presence of the trifluoromethoxy group is instrumental in the bioactivity of the final agrochemical product, contributing to enhanced pest control. nbinno.comguidechem.com

Materials Science : The research applications of 4-(trifluoromethoxy)aniline extend into the realm of advanced materials. It has been used in the synthesis of specialized polymers, such as side-group liquid-crystalline polymethacrylates that contain fluorine-based mesogens. chemicalbook.comsigmaaldrich.com These materials are investigated for their unique optical and electronic properties. The compound also contributes to the development of specialty polymers and performance coatings, finding use in fields like electronics. nbinno.com

Table 2: Summary of Primary Research Applications

| Research Domain | Specific Application | Example Compound(s) |

|---|---|---|

| Medicinal Chemistry | Synthesis of anticancer agents | Novel 4-anilinoquinazoline derivatives nih.gov |

| Synthesis of neuroprotective agents | Riluzole (via parent aniline) chemicalbook.com | |

| Agrochemicals | Synthesis of insecticides | Metaflumizone guidechem.com |

| Materials Science | Development of liquid crystals | Side-group liquid-crystalline polymethacrylates chemicalbook.comsigmaaldrich.com |

Identification of Emerging Research Frontiers

Ongoing research continues to uncover new potential for this compound, pushing the boundaries of synthetic chemistry and its applications.

Novel Synthetic Pathways : Efficiency in chemical synthesis is a major research driver. New methods for producing the parent compound, 4-(trifluoromethoxy)aniline, have been proposed that offer lower costs, higher yields, and fewer reaction steps compared to traditional methods like trifluoromethoxybenzamide degradation or high-pressure ammonolysis. guidechem.com

Advanced Pharmaceutical Scaffolds : The compound is being actively used to create novel and complex molecular architectures with potential therapeutic value. Research is focused on using it to build new derivatives of 3-(quinolin-3-yl)acrylates and innovative Schiff bases. chemicalbook.comsigmaaldrich.com A particularly active frontier is the design of new generations of 4-anilinoquinazoline derivatives. Studies have shown that modifying the aniline portion of these molecules can lead to potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov For instance, certain indolyl-pyrimidine derivatives have demonstrated significant EGFR inhibitory activity and antitumor effects. nih.gov

Biochemical and Metabolic Studies : Beyond synthesis, there is growing interest in the biological interactions of molecules derived from this precursor. Research efforts include the use of advanced spectroscopic techniques, such as 19F NMR and HPLC-NMR, to identify and quantify the metabolites of 4-(trifluoromethoxy)aniline, providing crucial insights for drug development and toxicology. chemsrc.com

Table 3: Emerging Research and Development Areas

| Frontier | Focus Area | Significance |

|---|---|---|

| Process Chemistry | Development of efficient synthesis routes | Lower production costs, higher yields, and improved sustainability guidechem.com |

| Drug Discovery | Synthesis of novel EGFR inhibitors | Potential for new, more effective anticancer treatments nih.gov |

| Creation of novel quinoline (B57606) and Schiff base derivatives | Expanding the library of bioactive compounds for screening chemicalbook.comsigmaaldrich.com |

| Biochemical Analysis | Metabolite identification and quantification | Understanding the metabolic fate of derived compounds chemsrc.com |

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4-(trifluoromethoxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO.ClH/c8-7(9,10)12-6-3-1-5(11)2-4-6;/h1-4H,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQIMISQMPPBGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381729 | |

| Record name | 4-(trifluoromethoxy)aniline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42823-24-5 | |

| Record name | 4-(trifluoromethoxy)aniline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Comprehensive Analysis of Established Synthetic Routes for 4-(Trifluoromethoxy)aniline (B150132) Hydrochloride

The industrial production of 4-(trifluoromethoxy)aniline hydrochloride relies on several established synthetic pathways, each with distinct advantages and challenges. The most common approaches begin with trifluoromethoxybenzene, which undergoes a series of transformations to introduce the amino group and subsequently form the hydrochloride salt. guidechem.comguidechem.com

A primary route to 4-(trifluoromethoxy)aniline involves the nitration of trifluoromethoxybenzene, followed by the reduction of the resulting nitro intermediate.

Nitration: The nitration of trifluoromethoxybenzene is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. guidechem.comgoogle.com This electrophilic aromatic substitution reaction primarily yields a mixture of ortho- and para-isomers, with the para-isomer, 4-nitrotrifluoromethoxybenzene, being the major product due to the directing effect of the trifluoromethoxy group. google.com The reaction temperature is a critical parameter, generally controlled between 30 to 45°C to optimize the yield and minimize side reactions. guidechem.com Continuous flow reactors have also been investigated to improve safety and efficiency, with studies showing that process parameters like temperature, residence time, and acid strength significantly affect the conversion of trifluoromethoxybenzene. acs.org

Reduction: The subsequent reduction of the nitro group to an amine is a crucial step. Several methods are employed, including catalytic hydrogenation and chemical reduction. guidechem.com A common laboratory and industrial method involves the use of iron powder in the presence of an acid, such as hydrochloric acid, in a solvent like methanol. google.com The reaction is typically carried out at elevated temperatures (e.g., 60-65°C) to drive the conversion to 4-(trifluoromethoxy)aniline. google.com Alternative reduction methods aim to avoid some of the drawbacks of older techniques, which could involve harsh conditions or produce significant waste streams. guidechem.com

| Parameter | Typical Conditions | Impact on Reaction | Reference |

|---|---|---|---|

| Nitrating Agent | Mixed Acid (HNO₃ + H₂SO₄) | Provides the electrophile (NO₂⁺) for substitution. | guidechem.comgoogle.com |

| Temperature | 30-45°C | Controls reaction rate and selectivity; higher temperatures can lead to byproducts. | guidechem.comacs.org |

| Isomer Ratio | ~90% para-isomer | The -OCF₃ group is an ortho, para-director, with the para-product dominating. | google.com |

| Reaction Monitoring | Gas Chromatography (GC) | Used to track the consumption of the starting material to determine reaction completion. | guidechem.com |

An alternative synthetic strategy involves the introduction of the trifluoromethoxy group onto a pre-existing aniline (B41778) or phenol (B47542) derivative. The O-trifluoromethylation of phenols is a particularly important method.

Direct O-trifluoromethylation is challenging due to the nature of the oxygen atom. cas.cn However, several effective reagents and protocols have been developed. One strategy involves a two-step process combining O-carboxydifluoromethylation of phenols followed by a silver-catalyzed decarboxylative fluorination. cas.cnacs.org This method utilizes accessible reagents like sodium bromodifluoroacetate and Selectfluor II. acs.orgresearchgate.net

Another approach employs hypervalent iodine reagents or silver-mediated reactions with the Ruppert-Prakash reagent (TMSCF₃). cas.cnnih.gov The choice of reagent is critical and often depends on the substrate's functional group tolerance and the desired reaction conditions. While some electrophilic trifluoromethylating reagents react preferentially at the carbon atoms of the aromatic ring, specific conditions and reagents have been developed to favor O-trifluoromethylation. beilstein-journals.org

| Reagent/Method | Description | Key Features | Reference |

|---|---|---|---|

| Decarboxylative Fluorination | Two-step process via an aryloxydifluoroacetic acid intermediate. | Uses inexpensive reagents; moderate to good yields. | cas.cnacs.org |

| Ruppert-Prakash Reagent (TMSCF₃) | Oxidative trifluoromethylation often mediated by a silver salt. | A well-established method for introducing the CF₃ group. | cas.cn |

| Hypervalent Iodine Reagents | Electrophilic trifluoromethylation reagents (e.g., Togni reagents). | Direct transfer of the CF₃ group to the oxygen atom. | beilstein-journals.org |

| Xanthate Intermediates | A two-step method involving the formation and subsequent reaction of xanthates with fluorinating agents like XtalFluor-E. | Utilizes easily handled reagents under atmospheric conditions. | nih.gov |

The final step in the synthesis is the formation of the hydrochloride salt. This is typically a straightforward acid-base reaction where 4-(trifluoromethoxy)aniline is treated with hydrochloric acid. nih.govwikipedia.org The aniline acts as a base, and the nitrogen's lone pair accepts a proton from the acid to form the anilinium chloride salt. nih.govyoutube.com

Optimization of this step focuses on achieving high purity and yield. The reaction can be performed by bubbling hydrogen chloride gas through a solution of the aniline or by adding aqueous or gaseous hydrochloric acid to the aniline. nih.govgoogle.com To obtain a pure product, it is important to use molar equivalents or a slight excess of hydrochloric acid; any excess aniline would contaminate the final product and be difficult to remove. youtube.com The resulting salt is often isolated by evaporating the solvent and drying the solid product, sometimes under vacuum to prevent sublimation at higher temperatures. youtube.com The purity of the starting aniline is crucial for obtaining a high-purity hydrochloride salt. orgsyn.org

Mechanistic Insights into Key Synthetic Reactions Involving this compound

Understanding the mechanisms of the synthetic reactions is essential for process optimization and the development of new, more efficient methodologies.

The kinetics of the synthetic sequence are influenced by several factors. In the nitration of trifluoromethoxybenzene, the reaction rate is highly dependent on temperature, the concentration of the nitrating species, and mass transfer between the organic and aqueous phases. acs.org Studies on the continuous flow nitration of trifluoromethoxybenzene have shown that residence time and sulfuric acid strength are key parameters affecting the conversion rate. acs.org The formation of the nitronium ion (NO₂⁺) from nitric and sulfuric acid is a rapid equilibrium, and the subsequent electrophilic attack on the aromatic ring is often the rate-determining step in aromatic nitrations.

For trifluoromethylation reactions, the mechanism and rate-limiting step depend on the specific reagents used. For instance, in reactions involving radical intermediates, the generation of the trifluoromethyl radical can be the rate-limiting step.

4-(Trifluoromethoxy)aniline is a valuable substrate for further functionalization, particularly in catalytic amination and cross-coupling reactions to build more complex molecules.

Amination Reactions: In rhodium-catalyzed C-H amination reactions, catalysts like dirhodium tetracarboxylates are used to generate rhodium nitrenoid intermediates that can insert into C-H bonds. nih.gov While 4-(trifluoromethoxy)aniline itself is the product of a reduction, its derivatives can participate as substrates in further aminations. The electronic properties of the trifluoromethoxy group can influence the reactivity of the aromatic ring and the N-H bond in such transformations.

Cross-Coupling Reactions: 4-(Trifluoromethoxy)aniline and its derivatives are used in various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, to form C-C, C-N, and C-O bonds. In these reactions, a transition metal catalyst, typically palladium or nickel-based, is essential. acs.orgnih.gov For example, nickel-catalyzed cross-coupling reactions have been developed where anilines with varying electronic properties are coupled with other molecules. acs.org The trifluoromethoxy group, being strongly electron-withdrawing, affects the nucleophilicity of the aniline and the stability of the metal-catalyst intermediates, thereby influencing reaction rates and yields. nih.gov The choice of ligand on the metal catalyst is critical for achieving high efficiency and selectivity in these transformations.

Stereochemical Considerations in Derivative Synthesis

The synthesis of derivatives from this compound often requires careful control of stereochemistry, particularly when creating chiral molecules for applications in pharmaceuticals and materials science. The trifluoromethoxy group can influence the stereochemical outcome of reactions due to its electronic and steric properties. Advanced synthetic strategies are employed to achieve high levels of stereo- and enantioselectivity.

A key approach involves the use of chiral catalysts to direct the formation of a specific stereoisomer. For instance, chiral phosphoric acids have been effectively used in the enantioselective synthesis of axially chiral allenes from aniline-containing propargylic alcohols. This method proceeds through an aza-para-quinone methide intermediate, which then undergoes addition with nucleophiles to generate chiral tetrasubstituted allenes with high enantiomeric excess.

Another significant strategy is the stereospecific isomerization of chiral starting materials. A method has been developed for the synthesis of γ-chiral aliphatic amines from α-chiral allylic amines using a base catalyst. Subsequent diastereoselective reduction of the chiral imine/enamine intermediate leads to α,γ-chiral γ-trifluoromethylated amines with excellent yields and high diastereo- and enantioselectivities. rsc.org This approach is valuable for creating chiral building blocks containing the trifluoromethyl group, which are of high potential in medicinal chemistry. rsc.org

The development of asymmetric catalytic systems is crucial for the synthesis of optically active trifluoromethylated amines. One such system utilizes a chiral organic catalyst for the highly enantioselective isomerization of trifluoromethyl imines. nih.gov This method is applicable to both aryl and alkyl trifluoromethyl imines, providing access to a broad range of chiral trifluoromethylated amines. nih.gov The success of this asymmetric isomerization relies on the discovery of specific cinchona alkaloids as effective catalysts for imine isomerization via proton transfer. nih.gov

Table 1: Examples of Stereoselective Syntheses of Amine Derivatives

| Catalyst/Method | Reactants | Product Type | Key Features |

| Chiral Phosphoric Acid | Aniline-containing propargylic alcohols, 1,3-dicarbonyl nucleophiles | Chiral tetrasubstituted allenes | High efficiency (up to 95% yield) and high stereoselectivity (>99% ee) |

| Base-catalyzed stereospecific isomerization | α-chiral allylic amines | α,γ-chiral γ-trifluoromethylated amines | Excellent yields, high diastereo- and enantioselectivities |

| Chiral organic catalyst (DHQ-7f) | N-benzyl trifluoromethyl imines | Chiral trifluoromethylated amines | Highly enantioselective, applicable to both aryl and alkyl imines |

Novel Synthetic Strategies and Methodological Advancements for Fluorinated Anilines

The synthesis of fluorinated anilines, including 4-(trifluoromethoxy)aniline, has been a subject of intense research, leading to the development of more efficient, selective, and sustainable methods.

Development of Efficient and Selective Fluorination Methods

Recent advancements in fluorination chemistry have provided a variety of methods for the introduction of fluorine or fluorine-containing groups into aromatic rings. These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional techniques.

Photocatalytic Fluorination: Visible-light photoredox catalysis has emerged as a powerful tool for the trifluoromethylation of anilines. mdpi.com Iridium-based photocatalysts can be used to activate Togni's reagent, a source of the trifluoromethyl radical, at room temperature. mdpi.com This method demonstrates high functional group tolerance, making it suitable for the late-stage introduction of a CF3 group into complex molecules. mdpi.com Another approach utilizes eosin (B541160) Y as a photocatalyst for the perfluoroalkylation of aniline derivatives with perfluoroalkyl iodides. conicet.gov.ar

Electrochemical Fluorination: This technique offers a reagent-free alternative for fluorination. numberanalytics.com It involves the anodic oxidation of a substrate in the presence of a fluoride (B91410) source. The selectivity and efficiency of electrochemical fluorination can be controlled by adjusting parameters such as the supporting electrolyte, solvent, and anode material. nih.gov

Transition-Metal-Catalyzed Fluorination: Palladium-catalyzed fluorination of aryl triflates and aryl nonafluorobutylsulfonates has been established as a reliable method. nih.gov These reactions often employ specialized phosphine (B1218219) ligands to facilitate the C-F bond formation. nih.gov The use of transition metal catalysts enhances the efficiency and specificity of the fluorination process. numberanalytics.com

Other Novel Reagents: Reagents like Selectfluor® (N-fluorobis(phenyl)sulfonimide) are widely used for electrophilic fluorination. researchgate.net Recent research has focused on catalyst-free fluorination of aniline derivatives and the use of Selectfluor® in photo- and electrochemical synthesis. researchgate.netresearchgate.net

Flow Chemistry Applications in Catalytic Reactions

Flow chemistry, or continuous flow synthesis, offers significant advantages for the synthesis of fluorinated compounds, including improved safety, scalability, and reaction control. beilstein-journals.org The use of microreactors allows for precise control of reaction parameters such as temperature and residence time, which is particularly beneficial for highly exothermic or rapid reactions often encountered in fluorine chemistry. beilstein-journals.orgchemistryviews.org

Flow systems have been successfully employed for direct fluorination using hazardous reagents like F2 gas, where the high surface-area-to-volume ratio of microreactors enhances heat transfer and mixing, leading to higher selectivity and safety. beilstein-journals.org Packed-bed flow reactors have also been developed to handle insoluble reagents like cesium fluoride (CsF) in palladium-catalyzed aromatic fluorination. beilstein-journals.org

Furthermore, flow chemistry enables the synthesis of fluorinated α-amino acids from fluorinated amines through a semi-continuous process involving photooxidative cyanation and subsequent hydrolysis. chemistryviews.orgresearchgate.net This approach avoids the isolation of potentially unstable intermediates and is amenable to large-scale production. chemistryviews.org

One-Pot Synthetic Protocols for Enhanced Efficiency

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer increased efficiency by reducing reaction time, solvent usage, and purification steps.

A one-pot method for the synthesis of trifluoromethyl amines from secondary amines has been developed using sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethyl source. rsc.orgrsc.org This protocol is characterized by its good functional group tolerance and mild reaction conditions. rsc.org The key intermediate in this process is believed to be an in situ generated thiocarbonyl fluoride. rsc.org

Another example is the one-pot synthesis of 1-aryl-3-trifluoromethylpyrazoles. nih.govacs.org This method involves the in situ generation of nitrile imines which then undergo a (3 + 3)-annulation with mercaptoacetaldehyde, followed by a cascade of dehydration and ring contraction reactions. nih.gov Such protocols highlight the potential for creating complex fluorinated heterocyclic compounds in an efficient manner.

Derivatization Chemistry of this compound

The amino group of 4-(trifluoromethoxy)aniline is a versatile functional handle for a wide range of chemical transformations, allowing for the synthesis of a diverse array of derivatives.

Synthesis of Schiff Bases and Related Imines

The condensation reaction between the primary amine of 4-(trifluoromethoxy)aniline and a carbonyl compound (an aldehyde or a ketone) is a common method for synthesizing Schiff bases, also known as imines. redalyc.orgyoutube.com This reaction is typically reversible and can be catalyzed by an acid. youtube.comjocpr.com

The general mechanism involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by proton transfer steps to form a carbinolamine intermediate. Subsequent elimination of a water molecule leads to the formation of the imine with a characteristic carbon-nitrogen double bond. youtube.com

The synthesis of Schiff bases from 4-(trifluoromethoxy)aniline can be achieved by reacting it with various substituted aldehydes. jocpr.com For instance, novel Schiff bases have been synthesized by condensing haloanilines with 4-hydroxy-3-methoxy-5-nitrobenzaldehyde in the presence of a catalytic amount of acetic acid. jocpr.com The resulting imines often exhibit interesting photophysical properties, such as fluorescence. jocpr.com The synthesis of α-chloromethylketimines has also been reported through the gold-catalyzed hydroamination of 1-chloroalkynes with aromatic amines. nih.gov

Table 2: Examples of Schiff Base Syntheses

| Amine Reactant | Carbonyl Reactant | Catalyst/Conditions | Product Type |

| Haloanilines | 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | Catalytic acetic acid, absolute alcohol | Fluorescent Schiff bases |

| Aromatic amines | 1-chloroalkynes | Gold(I) catalyst | α-Chloromethylketimines |

| 4,4'-methylendianiline | Substituted benzaldehydes | Ethanol | Di-imine compounds |

| 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione | Substituted benzaldehydes | - | Triazole-containing Schiff bases |

Functionalization at the Amino Group: Acylation and Alkylation Reactions

The amino group of 4-(trifluoromethoxy)aniline serves as a key site for synthetic modifications, primarily through acylation and alkylation reactions. These transformations are fundamental in modulating the electronic properties of the molecule and for introducing a variety of functional groups, often as a preliminary step before further functionalization of the aromatic ring or to build more complex molecular architectures.

Acylation Reactions:

Acylation of the primary amino group in 4-(trifluoromethoxy)aniline is a common strategy to form a more stable amide linkage. This transformation is typically achieved by reacting the aniline with an acylating agent such as an acid chloride or an acid anhydride, usually in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting N-acylated products, like N-acetyl-4-(trifluoromethoxy)aniline, are valuable intermediates. The amide group is less activating than the amino group, which can prevent over-reaction and control regioselectivity in subsequent electrophilic aromatic substitution reactions.

A standard laboratory procedure for N-acetylation involves treating 4-(trifluoromethoxy)aniline with acetic anhydride. Pyridine or another non-nucleophilic base is often used as a catalyst and to scavenge the acetic acid formed during the reaction.

Alkylation Reactions:

N-alkylation of 4-(trifluoromethoxy)aniline introduces alkyl substituents to the nitrogen atom, yielding secondary or tertiary amines. Direct alkylation using alkyl halides can be challenging due to the potential for over-alkylation, leading to mixtures of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. psu.edu To achieve selective mono-alkylation, specific methodologies have been developed. One approach involves the use of ionic liquids as the reaction medium, which can enhance selectivity for N-monoalkylation of anilines with alkyl halides. psu.edu

Another method involves reacting the aniline with alkylating agents under basic conditions. For instance, N-alkylation of anilines can be accomplished using alkyl halides in acetonitrile (B52724) with cesium fluoride-celite as a solid base. researchgate.net For related fluorinated anilines, methylation has been achieved using reagents like trimethyl phosphate. orgsyn.org These methods provide pathways to N-alkylated derivatives that are important for the synthesis of various target molecules.

| Reaction Type | Reagent(s) | Product | Typical Conditions |

|---|---|---|---|

| N-Acetylation | Acetic Anhydride ((CH₃CO)₂O) | N-Acetyl-4-(trifluoromethoxy)aniline | Presence of a base (e.g., pyridine), room temperature or gentle heating. |

| N-Alkylation | Alkyl Halide (e.g., CH₃I, C₂H₅Br) | N-Alkyl-4-(trifluoromethoxy)aniline | Base (e.g., K₂CO₃, CsF-Celite), solvent (e.g., Acetonitrile, Ionic Liquid). psu.eduresearchgate.net |

Regioselective Functionalization of the Aromatic Ring

The functionalization of the aromatic ring of 4-(trifluoromethoxy)aniline is governed by the directing effects of its two substituents: the powerful ortho, para-directing amino group (-NH₂) and the deactivating, meta-directing trifluoromethoxy group (-OCF₃). The positions ortho to the amino group (C2 and C6) are also meta to the -OCF₃ group. Consequently, the activating effect of the amino group strongly directs incoming electrophiles to these ortho positions, making electrophilic aromatic substitution highly regioselective.

To moderate the high reactivity of the aniline and prevent side reactions such as oxidation or polysubstitution, the amino group is often protected via acylation prior to electrophilic substitution. The resulting N-acetyl group remains an ortho, para-director but is significantly less activating than the free amino group.

Halogenation:

Direct halogenation of 4-(trifluoromethoxy)aniline provides access to key synthetic intermediates. Due to the strong directing effect of the amino group, halogenation occurs selectively at the ortho positions.

Chlorination: The reaction of 4-(trifluoromethoxy)aniline can yield 2-chloro-4-(trifluoromethoxy)aniline. sigmaaldrich.com

Bromination: Similarly, bromination leads to the formation of 2-bromo-4-(trifluoromethoxy)aniline. The synthesis of related compounds, such as 4-bromo-2-(trifluoromethoxy)aniline, further illustrates the ortho-directing influence of the amine. sigmaaldrich.com

Nitration:

Direct nitration of anilines with strong acids can be problematic due to the oxidation of the ring and the formation of the anilinium ion, which is a meta-director. Therefore, nitration is typically performed on the N-acetylated derivative, N-acetyl-4-(trifluoromethoxy)aniline. The reaction with a nitrating agent, such as nitric acid in the presence of sulfuric acid, yields the ortho-nitro product, 2-nitro-4-(trifluoromethoxy)aniline, after hydrolysis of the protecting group. bldpharm.comgoogle.com This intermediate is valuable in the synthesis of various heterocyclic compounds.

| Reaction Type | Starting Material | Reagent(s) | Major Product | Reference |

|---|---|---|---|---|

| Chlorination | 4-(trifluoromethoxy)aniline | Chlorinating Agent (e.g., NCS, SO₂Cl₂) | 2-Chloro-4-(trifluoromethoxy)aniline | sigmaaldrich.com |

| Bromination | 4-(trifluoromethoxy)aniline | Brominating Agent (e.g., NBS, Br₂) | 2-Bromo-4-(trifluoromethoxy)aniline | sigmaaldrich.com |

| Nitration | N-Acetyl-4-(trifluoromethoxy)aniline | HNO₃ / H₂SO₄ | N-Acetyl-2-nitro-4-(trifluoromethoxy)aniline | bldpharm.com |

Advanced Spectroscopic Characterization and Computational Studies

In-Depth Spectroscopic Analysis Techniques

Spectroscopy is the cornerstone for the structural identification and characterization of 4-(trifluoromethoxy)aniline (B150132) hydrochloride. A combination of Nuclear Magnetic Resonance (NMR), vibrational (FT-IR and FT-Raman), mass spectrometric (MS), and electronic (UV-Visible) spectroscopy offers a multi-faceted view of the molecule's architecture and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the molecular structure of organic compounds by mapping the chemical environments of magnetically active nuclei, such as ¹H and ¹³C. miamioh.edu For 4-(trifluoromethoxy)aniline hydrochloride, NMR provides definitive evidence for its structure.

In ¹H NMR, the protonation of the amino group to form the anilinium ion (-NH₃⁺) significantly influences the chemical shifts of the aromatic protons compared to the free base, 4-(trifluoromethoxy)aniline. The electron-withdrawing effect of the -NH₃⁺ group, combined with that of the -OCF₃ group, leads to a downfield shift for the aromatic protons. The spectrum typically displays two sets of doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. chemicalbook.com The chemical shifts of the carbon atoms are sensitive to their electronic environment. The carbon attached to the nitrogen (C1) and the carbon bearing the trifluoromethoxy group (C4) are particularly informative. The strong electronegativity of the fluorine atoms causes a characteristic quartet for the trifluoromethyl carbon due to C-F coupling. The chemical shifts for the free base, 4-(trifluoromethoxy)aniline, provide a reference for understanding the electronic effects in the hydrochloride salt. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 4-(trifluoromethoxy)aniline and its Hydrochloride Salt Data for the free base is sourced from typical values, while data for the hydrochloride is predicted based on the known effects of amine protonation.

| Atom | 4-(trifluoromethoxy)aniline (Free Base) | This compound | Multiplicity |

| ¹H NMR | |||

| H-2, H-6 | ~6.8 - 7.0 | ~7.2 - 7.4 | Doublet |

| H-3, H-5 | ~6.6 - 6.8 | ~7.0 - 7.2 | Doublet |

| -NH₂ / -NH₃⁺ | ~3.7 (broad) | ~7.5 - 8.5 (broad) | Singlet |

| ¹³C NMR | |||

| C1 (-C-NH₂) | ~145 | ~135 | Singlet |

| C2, C6 | ~122 | ~125 | Singlet |

| C3, C5 | ~115 | ~120 | Singlet |

| C4 (-C-OCF₃) | ~142 | ~148 | Singlet |

| -CF₃ | ~121 | ~121 | Quartet |

Note: Chemical shifts are relative to Tetramethylsilane (TMS). Actual values may vary depending on the solvent and concentration.

Vibrational Spectroscopy: FT-IR and FT-Raman for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound is markedly different from that of its free base, aniline (B41778). wikieducator.orgorgchemboulder.com In the free amine, characteristic N-H stretching vibrations appear as two bands in the 3300-3500 cm⁻¹ region. orgchemboulder.com Upon formation of the anilinium hydrochloride salt, these bands are replaced by a very broad and strong absorption in the 2500-3200 cm⁻¹ range, which is indicative of the N-H⁺ stretching vibrations in the ammonium (B1175870) salt. nist.gov

Other key absorptions include the strong C-F stretching vibrations associated with the trifluoromethoxy group, typically found in the 1100-1300 cm⁻¹ region. The C-O-C ether linkage also shows characteristic stretching bands. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring appear in the 1450-1600 cm⁻¹ region. researchgate.net

Table 2: Key FT-IR Vibrational Frequencies for this compound Frequencies are based on data for aniline hydrochloride and typical values for trifluoromethoxy and aromatic groups. nist.govchemicalbook.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H⁺ Stretch (Anilinium ion) | 2500 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-F Stretch | 1100 - 1300 | Strong |

| C-O-C Stretch | 1200 - 1250 | Strong |

| N-H⁺ Bend | 1500 - 1550 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (HRMS, LRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. libretexts.org Both low-resolution (LRMS) and high-resolution mass spectrometry (HRMS) are employed.

In the mass spectrum of this compound, the molecular ion observed corresponds to the free base, [C₇H₆F₃NO]⁺˙, as the hydrochloride salt typically dissociates under the high vacuum and ionization conditions. The nominal mass for this ion is 177 amu.

High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion to several decimal places, allowing for the unambiguous determination of the elemental formula. nih.gov

The fragmentation of the molecular ion is key to structural elucidation. Common fragmentation pathways for anilines include the loss of a hydrogen radical to form an [M-1]⁺ ion, and the loss of hydrogen cyanide (HCN) from the aromatic ring, leading to a fragment at [M-27]⁺. miamioh.edu For 4-(trifluoromethoxy)aniline, alpha-cleavage adjacent to the nitrogen can occur. The trifluoromethoxy group is relatively stable, but fragmentation involving the C-O bond can also be observed.

Table 3: Expected Mass Spectrometry Fragmentation for 4-(trifluoromethoxy)aniline

| Ion | Formula | m/z (Mass/Charge) | Origin |

| Molecular Ion | [C₇H₆F₃NO]⁺˙ | 177 | Ionization of the free base |

| [M-H]⁺ | [C₇H₅F₃NO]⁺ | 176 | Loss of a hydrogen radical |

| [M-HCN]⁺˙ | [C₆H₅F₃O]⁺˙ | 150 | Loss of hydrogen cyanide from the ring |

| [M-OCF₃]⁺ | [C₇H₆N]⁺ | 92 | Cleavage of the C-O bond |

| [C₆H₅N]⁺˙ | [C₆H₅N]⁺˙ | 91 | Fragment from ring cleavage |

UV-Visible Spectroscopy in Electronic Structure and DNA Binding Studies

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing insights into the electronic transitions within a molecule. The absorption spectrum of aniline derivatives typically shows two main bands arising from π → π* transitions within the benzene ring. researchgate.net For 4-(trifluoromethoxy)aniline, these bands are influenced by the amino (-NH₂) and trifluoromethoxy (-OCF₃) substituents. In the hydrochloride salt, protonation of the amino group to -NH₃⁺ alters the electronic structure, causing a shift in the absorption maxima (λ_max), often a hypsochromic (blue) shift, as the -NH₃⁺ group is less capable of donating electron density to the ring. researchgate.net

This technique is also fundamental in studying the interactions between small molecules and biomacromolecules like DNA. nih.gov When a compound binds to DNA, changes in the UV-Vis spectrum, such as hypochromism (a decrease in absorbance) or bathochromism (a red shift in λ_max), can indicate the mode of interaction, such as intercalation between base pairs or binding within the grooves of the DNA helix. mdpi.com While specific DNA binding studies for this compound are not widely reported, the methodology is well-established for other aniline derivatives and bioactive compounds. rsc.orgresearchgate.net Such studies involve titrating a DNA solution with the compound and monitoring the spectral changes to determine binding constants and infer the binding mode. nih.gov

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry provides a theoretical framework to understand and predict the properties of molecules. Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure, geometry, and spectroscopic properties of compounds like this compound.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is frequently employed to calculate optimized molecular geometries, vibrational frequencies, and electronic properties. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict its structural parameters (bond lengths, bond angles) and electronic characteristics. acs.org

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller gap suggests higher reactivity.

Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions, which are crucial for understanding intermolecular interactions. acs.org

Table 4: Representative DFT-Calculated Electronic Properties (Theoretical) Values are representative and based on DFT studies of similar aniline derivatives. researchgate.netnih.gov

| Property | Calculated Value | Significance |

| HOMO Energy | ~ -6.5 to -7.5 eV | Represents the ability to donate an electron |

| LUMO Energy | ~ -1.0 to -2.0 eV | Represents the ability to accept an electron |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 5.5 eV | Indicates chemical reactivity and stability |

| Dipole Moment | ~ 2.0 to 3.5 Debye | Measures the overall polarity of the molecule |

Molecular Dynamics Simulations in Studying Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the intricate dance of molecules, revealing the nature and dynamics of intermolecular forces that govern the properties of materials in condensed phases. For this compound, MD simulations can elucidate the interactions between the cation and the chloride anion, as well as their interactions with surrounding solvent molecules or other components in a mixture.

In a typical MD simulation of this compound in an aqueous environment, the system would be modeled with a large number of water molecules. The interactions are governed by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. These simulations can track the trajectories of all atoms over time, providing a detailed picture of the intermolecular interactions.

The primary interactions involving the 4-(trifluoromethoxy)anilinium cation are hydrogen bonds formed by the -NH3+ group with water molecules or the chloride anion. The trifluoromethoxy group, with its highly electronegative fluorine atoms, can also participate in non-conventional hydrogen bonds and dipole-dipole interactions. The phenyl ring can engage in π-π stacking and hydrophobic interactions.

The binding energy between the 4-(trifluoromethoxy)anilinium cation and the chloride anion, as well as their interaction energies with the solvent, can be calculated from the simulation trajectories. This information is crucial for understanding the salt's solubility and its behavior in solution. For instance, a strong interaction between the ions might favor the crystalline state, while strong interactions with the solvent would promote dissolution.

| Interaction Type | Description |

| Hydrogen Bonding | The -NH3+ group of the cation acts as a hydrogen bond donor to water molecules and the chloride anion. |

| Dipole-Dipole | Interactions involving the polar C-F and C-O bonds of the trifluoromethoxy group. |

| Ion-Dipole | The electrostatic attraction between the positively charged anilinium ion and the partial negative charge on the oxygen atom of water molecules, and between the chloride anion and the partial positive charges on the hydrogen atoms of water. |

| π-Interactions | The aromatic ring can participate in π-π stacking with other aromatic systems or cation-π interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are extensively used in drug discovery and toxicology to predict the activity of new compounds and to understand the structural features that are important for their biological effects. nih.gov

For this compound, a QSAR model could be developed to predict its potential biological activities, such as its efficacy as an antimicrobial or anticancer agent. The development of a QSAR model involves several steps:

Data Collection: A dataset of compounds with known biological activities is required. For a QSAR study of fluorinated anilines, this would include a series of derivatives with varying substituents on the aniline ring.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: A mathematical model is built using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to establish a relationship between the descriptors and the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. mdpi.com

In a hypothetical QSAR study on the antibacterial activity of a series of fluorinated anilines, including 4-(trifluoromethoxy)aniline, the following descriptors might be found to be significant:

| Descriptor | Significance |

| LogP | A measure of the compound's lipophilicity, which influences its ability to cross cell membranes. |

| Dipole Moment | Reflects the polarity of the molecule, which can affect its interactions with biological targets. |

| HOMO/LUMO Energies | The energies of the highest occupied and lowest unoccupied molecular orbitals, which are related to the molecule's reactivity. |

| Topological Polar Surface Area (TPSA) | A descriptor related to the compound's ability to form hydrogen bonds. |

The resulting QSAR equation might take the form:

Biological Activity = c0 + c1LogP + c2Dipole Moment + c3*HOMO-LUMO gap

where c0, c1, c2, and c3 are coefficients determined from the regression analysis. Such a model could then be used to predict the antibacterial activity of this compound and to guide the synthesis of new, more potent derivatives.

Crystallographic Analysis of this compound and its Derivatives

Crystallographic analysis provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This knowledge is fundamental for understanding the physical and chemical properties of a compound.

Single Crystal X-Ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction is the most powerful technique for determining the precise atomic arrangement within a crystal. While a specific crystal structure for this compound is not publicly available in open databases, the principles of this technique can be described. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density distribution within the crystal, from which the positions of the individual atoms can be determined.

A hypothetical crystal structure of this compound would reveal key structural parameters such as:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between chemical bonds.

Conformation: The spatial arrangement of the atoms in the 4-(trifluoromethoxy)anilinium cation.

Intermolecular interactions: The specific hydrogen bonds, ionic interactions, and other non-covalent interactions that hold the crystal lattice together.

For example, in the crystal structure of the related compound, 4-(trifluoromethyl)aniline (B29031), the molecules are linked by N-H···N hydrogen bonds, forming chains. nih.gov In the case of this compound, one would expect to see strong N-H···Cl hydrogen bonds between the anilinium cation and the chloride anion.

| Crystallographic Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Anisotropic Displacement Parameters | Describe the thermal vibrations of the atoms. |

Crystal Engineering Principles Applied to Fluorinated Anilines

Crystal engineering is the design and synthesis of crystalline materials with desired properties based on an understanding of intermolecular interactions. rsc.org The introduction of fluorine atoms into organic molecules can significantly influence their crystal packing due to the unique properties of fluorine, such as its high electronegativity and the weak polarizability of the C-F bond. wikipedia.org

In the context of fluorinated anilines like this compound, several crystal engineering principles are relevant:

Hydrogen Bonding: The anilinium group is a strong hydrogen bond donor, and the chloride anion is a strong acceptor. These interactions are expected to be the primary drivers of the crystal packing.

Halogen Bonding: Although less common for fluorine, the possibility of C-F···X interactions (where X is a nucleophile) cannot be entirely ruled out, especially in the absence of stronger interactions.

π-π Stacking: The aromatic rings of the anilinium cations can stack on top of each other, contributing to the stability of the crystal lattice. The presence of the electron-withdrawing trifluoromethoxy group can influence the nature of these interactions.

Weak C-H···F and C-H···O Interactions: These weaker hydrogen bonds can also play a role in fine-tuning the crystal packing.

By understanding these principles, it is possible to predict and potentially control the crystal structure of this compound and its derivatives, which can in turn influence their physical properties such as solubility, melting point, and bioavailability.

Advanced Applications in Medicinal Chemistry and Agrochemical Research

Pharmaceutical Development and Drug Discovery Endeavors

In the realm of pharmaceutical sciences, the pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and metabolic stability is a perpetual endeavor. 4-(Trifluoromethoxy)aniline (B150132) hydrochloride serves as a pivotal starting material in the synthesis of various active pharmaceutical ingredients (APIs) and as a tool in the intricate process of drug design and optimization.

4-(Trifluoromethoxy)aniline is a crucial intermediate in the production of a range of therapeutic agents, including those with anticancer and neuroprotective properties. chemicalbook.comnih.gov Its structural motif is integral to the final bioactivity of these compounds. A notable example is in the synthesis of Riluzole, a neuroprotective drug used in the management of amyotrophic lateral sclerosis (ALS). chemicalbook.comnih.gov Although Riluzole itself is a substituted benzothiazole, its synthesis has involved precursors derived from trifluoromethoxyaniline, highlighting the importance of this chemical family in accessing complex heterocyclic systems. mdpi.com

The aniline (B41778) functional group provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into larger, more complex molecular scaffolds. For instance, it can be used in the synthesis of derivatives of 3-(quinolin-3-yl)acrylates and novel Schiff bases through condensation reactions. These reactions are fundamental in building the core structures of potential new drugs.

Research has also demonstrated the use of 4-(trifluoromethoxy)aniline in the synthesis of novel 4-anilinoquinazoline (B1210976) derivatives, a class of compounds investigated for their potential as anticancer agents. nih.gov The trifluoromethoxy group in these derivatives plays a significant role in their interaction with biological targets.

Table 1: Examples of APIs and Investigational Compounds Synthesized Using 4-(Trifluoromethoxy)aniline or its Analogs

| Compound Class | Example/Target | Therapeutic Area |

| Benzothiazoles | Riluzole | Neuroprotection (ALS) |

| Quinoline (B57606) Derivatives | 3-(quinolin-3-yl)acrylates | Investigational |

| Schiff Bases | Pyridinecarboxaldehyde Condensation Products | Investigational |

| 4-Anilinoquinazolines | EGFR/VEGFR2 Inhibitors | Oncology |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The trifluoromethoxy group of 4-(trifluoromethoxy)aniline is of particular interest in these studies due to its unique properties. It is highly lipophilic, which can enhance a drug's ability to cross cell membranes and the blood-brain barrier, and it is a strong electron-withdrawing group, which can influence how a drug binds to its target receptor. mdpi.com

In the development of drugs, a "fluorine scan," where fluorine or fluorine-containing groups are systematically introduced into a lead compound, is a common strategy to improve pharmacological properties. googleapis.com For example, in the development of inhibitors for enzymes like glutaminase (B10826351) (GLS1), which is a target in cancer therapy, the substitution pattern on the aniline ring is critical. Studies on GLS1 inhibitors have shown that the electronic nature and position of substituents on the aniline moiety can dramatically affect inhibitory activity. smolecule.com

SAR studies on analogs of Riluzole have been conducted to explore the impact of modifications to the 2-amino-benzothiazole scaffold. researchgate.net While the trifluoromethoxy group at the 6-position is a key feature, modifications at other positions have been explored to understand their effect on activity at sodium channels, a primary target of Riluzole. These studies have shown that the potency of Riluzole analogs as sodium channel blockers is well-correlated with their lipophilicity, a property significantly influenced by the trifluoromethoxy group. researchgate.net

In a broader context, SAR studies on various classes of compounds, such as quinazoline (B50416) derivatives, have shown that the presence and position of a trifluoromethyl or trifluoromethoxy group on the aniline ring can be a determining factor for their inhibitory potency against protein kinases. researchgate.net

Table 2: Illustrative SAR Findings for Fluorinated Aniline Derivatives

| Compound Series | Modification | Impact on Activity | Reference |

| Riluzole Analogs | Introduction of a protonatable amino function at the 2-position | Enhanced use-dependent sodium channel blocking activity | researchgate.net |

| GLS1 Inhibitors | Alteration of substituents on the aniline ring | Significant changes in inhibitory potency | smolecule.com |

| Quinazoline Derivatives | Meta substitution of the aniline ring with a trifluoromethyl group | Highest antiproliferative activity on cancer cell lines | researchgate.net |

Riluzole, which contains a trifluoromethoxy-substituted aromatic ring, has a multi-faceted mechanism of action. guidechem.com It is known to inhibit the release of glutamate, the principal excitatory neurotransmitter in the central nervous system, which is implicated in the neurodegenerative process of ALS. chemicalbook.comgoogle.com This is thought to occur, in part, through the inactivation of voltage-gated sodium channels on nerve terminals. guidechem.comchemicalbook.com Riluzole also demonstrates non-competitive blockade of N-methyl-D-aspartate (NMDA) receptors, further modulating glutamatergic neurotransmission. chemicalbook.com The presence of the trifluoromethoxy group is critical for the drug's ability to cross the blood-brain barrier and exert its effects within the central nervous system. mdpi.com

Furthermore, investigations into novel pyrimidine (B1678525) derivatives containing a trifluoromethyl group have shown that these compounds can induce apoptosis in cancer cells and arrest the cell cycle, with molecular docking studies suggesting they can bind effectively to the active site of target enzymes like EGFR. google.com The electron-withdrawing nature of the trifluoromethyl group can play a key role in these binding interactions.

Agrochemical Development and Pest Management Research

The global need for efficient and environmentally responsible crop protection solutions has driven significant research in the agrochemical sector. 4-(Trifluoromethoxy)aniline hydrochloride has emerged as a valuable building block in the synthesis of modern pesticides, contributing to the development of products with improved performance and more targeted action.

4-(Trifluoromethoxy)aniline is a key starting material for the synthesis of several important agrochemicals. chemicalbook.comchemicalbook.com Its utility is exemplified in the production of the insecticide metaflumizone (B1676323), a semicarbazone insecticide that offers a unique mode of action. chemicalbook.com The synthesis of metaflumizone involves the use of 4-(trifluoromethoxy)aniline as a crucial intermediate, underscoring the importance of this aniline derivative in accessing complex insecticidal scaffolds. chemicalbook.comnih.gov

Another significant application is in the synthesis of the insecticide flometoquin (B1456449). guidechem.comgoogle.comnih.gov Flometoquin is a quinoline-based insecticide effective against a range of pests. google.comnih.gov The synthesis of flometoquin involves the cyclization of an aniline derivative, and the 4-(trifluoromethoxy)aniline moiety is a key component of the final structure, contributing to its insecticidal properties. researchgate.netguidechem.comnih.gov

The trifluoromethoxy group is often incorporated into pesticide molecules to enhance their chemical stability and biological efficacy. The synthesis of such compounds often relies on the availability of key intermediates like 4-(trifluoromethoxy)aniline.

Table 3: Examples of Agrochemicals Synthesized from 4-(Trifluoromethoxy)aniline

| Agrochemical | Type | Target Pests |

| Metaflumizone | Insecticide | Lepidoptera, Coleoptera, etc. |

| Flometoquin | Insecticide | Thrips, Whiteflies, Lepidoptera |

The incorporation of a trifluoromethoxy group into a pesticide molecule can significantly enhance its effectiveness and bioactivity. This is attributed to several factors, including increased lipophilicity, which can improve the pesticide's ability to penetrate the waxy cuticle of insects and plants, and enhanced metabolic stability, which can lead to a longer duration of action. mdpi.com The strong electron-withdrawing nature of the trifluoromethoxy group can also influence the molecule's interaction with the target site in the pest. acs.org

The development of many modern pesticides involves the strategic use of fluorinated intermediates like 4-(trifluoromethoxy)aniline to optimize the biological and physicochemical properties of the final product. acs.org This approach has led to the discovery of new generations of pesticides with improved efficacy and, in some cases, better safety profiles for non-target organisms. researchgate.net

Sustainable Agriculture and Environmental Considerations in Agrochemical Design

The trifluoromethoxy (-OCF3) group is a significant functional group in modern agrochemical design due to its ability to influence a molecule's stability, solubility, and reactivity. guidechem.com The incorporation of fluorine-containing groups, such as trifluoromethyl and trifluoromethoxy, into aromatic scaffolds is a common strategy to enhance the efficacy of pesticides. researchgate.net These modifications can lead to improved metabolic stability and bioavailability compared to their non-fluorinated counterparts.

4-(Trifluoromethoxy)aniline is a key intermediate in the synthesis of Metaflumizone, a broad-spectrum insecticide. guidechem.com The development of efficient and sustainable synthetic routes for such intermediates is crucial for the agrochemical industry. Traditional synthesis methods for 4-(trifluoromethoxy)aniline have faced challenges, including the use of hazardous reagents, harsh reaction conditions, and low yields. guidechem.com Newer, more streamlined synthesis methods have been developed to improve efficiency, reduce waste, and lower costs, which are important considerations for sustainable agriculture. guidechem.com For instance, a novel synthesis route involves the reaction of trifluoromethoxybenzene with sodium amide under specific conditions, achieving a high yield and purity. guidechem.com

The design of modern agrochemicals also involves considering their environmental impact. researchgate.netmdpi.com The stability conferred by the C-F bond can be a double-edged sword, enhancing the compound's effectiveness but also potentially leading to persistence in the environment. researchgate.net Therefore, research focuses on creating molecules that are effective against target pests while also being susceptible to degradation through environmental or biological pathways, minimizing long-term ecological impact. researchgate.net The use of 2,6-Dibromo-4-(trifluoromethoxy)aniline in synthesizing novel pyridylpyrazole acid derivatives for agricultural insecticides is another example of how this chemical scaffold is employed in developing new pest control agents. chemicalbook.com

Material Science Applications

The unique electronic properties conferred by the trifluoromethoxy group make this compound a valuable building block in material science. Its derivatives are utilized in the creation of a variety of advanced materials with tailored characteristics.

Development of Advanced Materials with Enhanced Properties

The introduction of fluorine-containing moieties into polymers can significantly alter their physical and chemical properties, leading to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics. 4-(Trifluoromethoxy)aniline has been used as a precursor in the synthesis of side-group liquid-crystalline polymethacrylates. chemicalbook.comsigmaaldrich.comsigmaaldrich.com These polymers incorporate fluorine-containing mesogens, which are the units that induce the liquid-crystal phase. The presence of the trifluoromethoxy group contributes to the unique properties of these advanced materials.

The general structure of such polymers involves a polymethacrylate (B1205211) backbone with side chains containing the fluorinated mesogenic units derived from 4-(trifluoromethoxy)aniline. The properties of these materials can be fine-tuned by modifying the structure of the mesogen or the polymer backbone.

Table 1: Applications of 4-(Trifluoromethoxy)aniline in Advanced Materials

| Material Type | Precursor | Resulting Property |

|---|

Modification of Electronic Properties for Specialized Applications

In materials science, this property is exploited to create polarized aromatic systems. When incorporated into polymers or organic molecules, the trifluoromethoxy group can enhance properties relevant to electronic applications. For example, modifying the electronic density of a molecule can influence its performance in organic electronic devices. While specific applications for materials derived solely from this compound are still an area of active research, related fluorinated anilines are used in creating materials like perovskite solar cells. The electron-withdrawing nature of the trifluoromethyl group, similar to the trifluoromethoxy group, is crucial in these applications.

Synthesis of Dendrimers for Organic Materials

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, tree-like structure. mdpi.comnih.gov Their unique architecture, consisting of a central core, repeating branched units (generations), and a functionalized surface, makes them suitable for a wide range of applications, including catalysis, drug delivery, and materials science. mdpi.comorientjchem.org

Aniline and its derivatives can be used as building blocks in the synthesis of dendrimers. The synthesis can proceed through two main strategies: the divergent method, where the dendrimer is grown outwards from the core, and the convergent method, where dendritic wedges (dendrons) are synthesized first and then attached to a central core. nih.govorientjchem.org

While specific research detailing the use of this compound in dendrimer synthesis is not extensively documented in the provided search results, the amino group of the aniline provides a reactive site for building dendritic structures. The trifluoromethoxy groups would be located at the periphery or within the branches of the dendrimer, imparting their specific electronic and physical properties to the final macromolecule. The development of multichromophore dendrimers based on aniline donors has been shown to yield materials with large electro-optic coefficients and high glass transition temperatures, which are desirable for applications in organic optical nonlinear materials. rsc.org

Table 2: General Approaches to Dendrimer Synthesis

| Synthesis Method | Description | Advantages |

|---|---|---|

| Divergent | Growth from a central core outwards, generation by generation. nih.gov | Effective for producing large quantities. mdpi.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(Trifluoromethoxy)aniline |

| Metaflumizone |

| Trifluoromethoxybenzene |

| Sodium Amide |

| 2,6-Dibromo-4-(trifluoromethoxy)aniline |

| Pyridylpyrazole acid derivatives |

| Side-group liquid-crystalline polymethacrylates |

| 4-(Trifluoromethyl)aniline (B29031) |

| Dendrimers |

Emerging Research Trends and Future Directions

Chemoinformatic Approaches and Big Data Analysis in Fluorine Chemistry

The field of fluorine chemistry is increasingly benefiting from chemoinformatic and big data approaches to navigate the vast chemical space of fluorinated compounds. nih.govresearchgate.net Chemoinformatics utilizes computational methods to analyze chemical data, enabling the prediction of physical, chemical, and biological properties from structural information. nih.gov This is particularly valuable for designing novel molecules with desired characteristics, a process that has traditionally relied on intuition and empirical testing. nih.govillinois.edu

Big data analysis, employing techniques like Principal Component Analysis (PCA), helps to simplify and interpret complex datasets generated from high-throughput screening and analytical instruments like Time-of-Flight Mass Spectrometry (ToF-MS). nih.gov For instance, in plasma processing of fluorocarbons, PCA can identify the most significant gas species and their interactions, which is crucial for optimizing manufacturing processes. nih.gov In the context of 4-(trifluoromethoxy)aniline (B150132) hydrochloride, these computational tools can accelerate the discovery of new derivatives with enhanced biological activity or material properties by modeling structure-activity relationships (QSAR). illinois.edu By analyzing large databases of fluorinated compounds, researchers can identify patterns that correlate the trifluoromethoxy group's position and electronic influence with specific outcomes, guiding more targeted and efficient synthesis efforts. nih.govyoutube.com

Table 1: Chemoinformatic Techniques in Fluorine Chemistry

| Technique | Application | Relevance to 4-(trifluoromethoxy)aniline Hydrochloride |

| Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity from molecular structure. illinois.edu | Designing new bioactive derivatives for pharmaceutical applications. nih.gov |

| Principal Component Analysis (PCA) | Reduces dimensionality of large datasets to identify key variables. nih.gov | Analyzing spectroscopic data to understand reaction mechanisms and optimize synthesis. nih.gov |

| Molecular Descriptors | Encodes molecular features into numerical values for modeling. youtube.com | Characterizing the unique electronic and steric properties of the trifluoromethoxy group to predict interactions. |

| Database Mining | Extracts valuable information and patterns from large chemical databases. nih.gov | Identifying novel applications and synthetic routes by analyzing existing data on similar fluorinated anilines. |

Green Chemistry Principles in the Synthesis and Application of this compound

Modern synthetic chemistry is increasingly guided by the principles of green chemistry, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. The synthesis of fluorinated amines, including 4-(trifluoromethoxy)aniline, is an active area for applying these principles. nih.govacs.org A key focus is replacing hazardous reagents. For example, efforts are underway to substitute traditional deoxyfluorination reagents like DAST (diethylaminosulfur trifluoride) with more sustainable alternatives derived from SF₆ (sulfur hexafluoride), a potent greenhouse gas. nih.govacs.org